

# Application Notes: Preparation of Pharmaceutical Intermediates from 7-Bromo-1H-benzo[d]triazole

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## Compound of Interest

Compound Name: 7-Bromo-1H-benzo[d]  
[1,2,3]triazole

Cat. No.: B1342952

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of 7-Bromo-1H-benzo[d]triazole, a versatile starting material for the synthesis of diverse pharmaceutical intermediates. The benzotriazole moiety is a privileged structure in medicinal chemistry, and functionalization at the 7-position allows for the introduction of various substituents to modulate pharmacological properties.

The following sections detail three critical synthetic transformations:

- **Palladium-Catalyzed Suzuki-Miyaura Coupling:** For the formation of C-C bonds, enabling the introduction of aryl and vinyl moieties.
- **Palladium-Catalyzed Buchwald-Hartwig Amination:** For the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.
- **Regioselective N-Alkylation:** For the introduction of alkyl groups on the triazole ring, a key step in modifying solubility and metabolic stability.

## Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. Starting from 7-Bromo-1H-benzo[d]triazole, this reaction allows for the introduction of a diverse range of aryl or vinyl substituents at the 7-position.

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